

Application of Calcium Thiosulfate in Gold and Silver Leaching: Application Notes and Protocols

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Compound of Interest

Compound Name: Calcium thiosulfate

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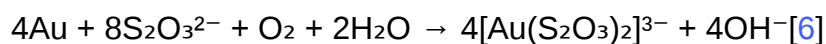
Introduction

The use of thiosulfate, particularly **calcium thiosulfate** ($\text{Ca}(\text{S}_2\text{O}_3)_2$), as a lixiviant for gold and silver extraction has emerged as a promising and more environmentally benign alternative to traditional cyanidation.[1][2][3][4] This technology is especially advantageous for treating complex and refractory ores, such as those containing copper or carbonaceous material, where cyanidation is less effective.[1][3][4] Thiosulfate leaching offers several benefits, including lower toxicity, faster leaching kinetics under certain conditions, and applicability to a wider range of ore types.[1][5] However, the process chemistry is more complex than cyanidation and requires careful control of various parameters to optimize metal recovery and minimize reagent consumption.[3]

This document provides detailed application notes and experimental protocols for the use of **calcium thiosulfate** in gold and silver leaching, aimed at researchers and professionals in the field.

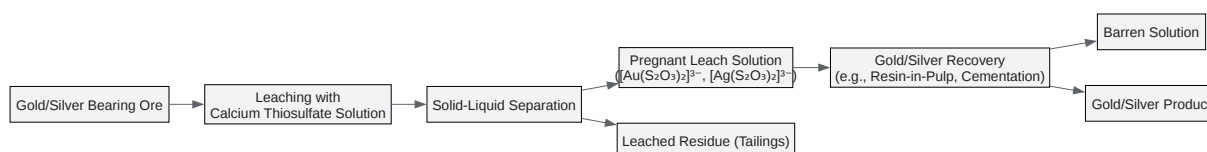
Chemical Principle

The fundamental principle of thiosulfate leaching involves the oxidation of gold and its subsequent complexation with thiosulfate ions to form a stable, soluble gold-thiosulfate complex, primarily $[\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}$. [2][6] The overall reaction can be represented as:



In practice, the reaction is often catalyzed, typically by a combination of copper(II) ions and ammonia.[2][5] Ammonia stabilizes the cupric ions (Cu^{2+}) in solution, forming a cupric tetraamine complex, $[\text{Cu}(\text{NH}_3)_4]^{2+}$, which acts as the primary oxidant for gold.[2][5] The cuprous ions (Cu^+) formed are then re-oxidized to cupric ions by dissolved oxygen, completing the catalytic cycle.

Logical Relationship of Thiosulfate Leaching



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Caption: Overview of the thiosulfate leaching and recovery process.

Experimental Protocols

Protocol 1: Standard Calcium Thiosulfate Leaching of Gold Ore

This protocol outlines a typical laboratory-scale procedure for leaching gold from an ore sample using a **calcium thiosulfate** solution.

1. Materials and Reagents:

- Gold-bearing ore, pulverized to a suitable particle size (e.g., -75 μm)
- **Calcium thiosulfate** ($\text{Ca}(\text{S}_2\text{O}_3)_2$)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)

- Ammonium hydroxide (NH_4OH) or ammonia solution (NH_3)
- Deionized water
- pH meter
- Stirred tank reactor or bottle roller
- Filtration apparatus
- Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis

2. Leaching Procedure:

- Prepare a leach solution with the desired concentrations of **calcium thiosulfate**, copper sulfate, and ammonia. A typical starting point is 0.1 M $\text{Ca}(\text{S}_2\text{O}_3)_2$, 15 mM CuSO_4 , and 0.2 M NH_3 .
- Adjust the pH of the leach solution to the desired level, typically between 9 and 10.5, using ammonium hydroxide.[\[3\]](#)[\[5\]](#)
- Add a known mass of the pulverized ore to the reactor to achieve a specific pulp density (e.g., 40% solids w/w).
- Seal the reactor and commence agitation at a constant speed (e.g., 400 rpm) to ensure the ore particles remain suspended.[\[7\]](#)[\[8\]](#)
- Maintain a constant temperature, typically between 25°C and 60°C. Higher temperatures can increase the leaching rate but may also accelerate thiosulfate degradation.[\[7\]](#)[\[9\]](#)
- Monitor and adjust the pH of the slurry periodically throughout the experiment.
- Take solution samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) for analysis. Filter the samples immediately to remove solids.
- Analyze the concentration of gold and silver in the filtered solution samples using AAS or ICP-MS to determine the leaching kinetics and overall recovery.

Protocol 2: Leaching of Copper-Rich Gold Ores

For ores with a high copper content, adjustments to the standard protocol are necessary to manage the increased consumption of thiosulfate and potential for competing reactions.

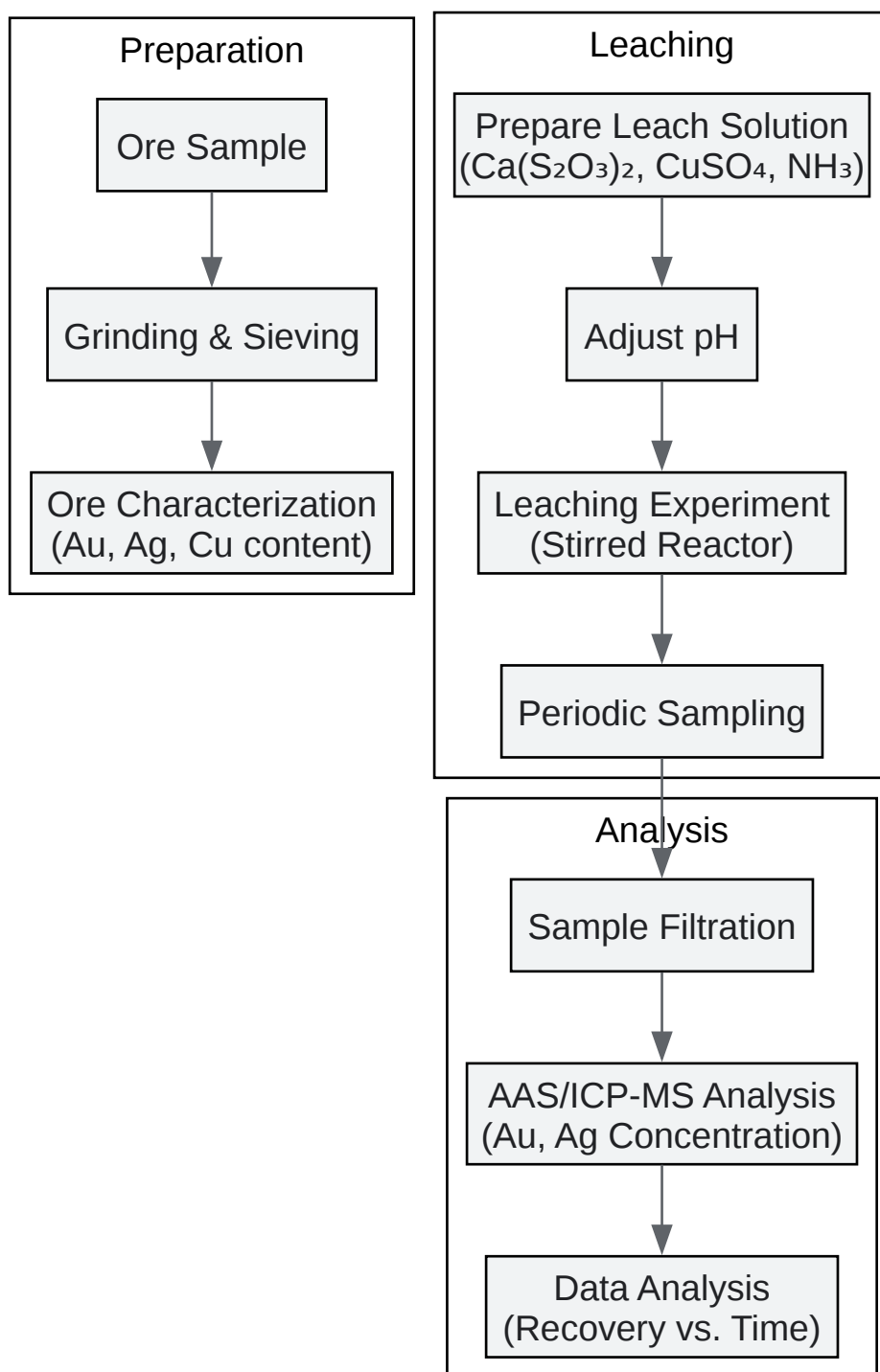
1. Pre-treatment (Optional):

- An acid pre-leach with dilute sulfuric acid can be performed to remove highly soluble copper minerals, reducing their impact on the subsequent thiosulfate leach.[\[10\]](#)

2. Leaching Procedure:

- Increase the initial concentration of **calcium thiosulfate** to compensate for consumption by copper minerals. Concentrations may range from 0.2 M to 0.5 M.[\[7\]](#)
- The concentration of ammonia is also critical and should be carefully optimized. A higher ammonia concentration can help stabilize copper ions but may also increase copper dissolution.[\[10\]](#)
- The added copper sulfate concentration may be reduced or eliminated if the ore itself provides sufficient copper ions to catalyze the reaction.
- Follow the general leaching procedure outlined in Protocol 1, with careful monitoring of both gold/silver extraction and thiosulfate concentration over time.

Experimental Workflow for Leaching Studies



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Caption: A typical experimental workflow for laboratory-scale thiosulfate leaching studies.

Data Presentation

The following tables summarize quantitative data from various studies on gold and silver leaching using thiosulfate, providing a basis for comparison.

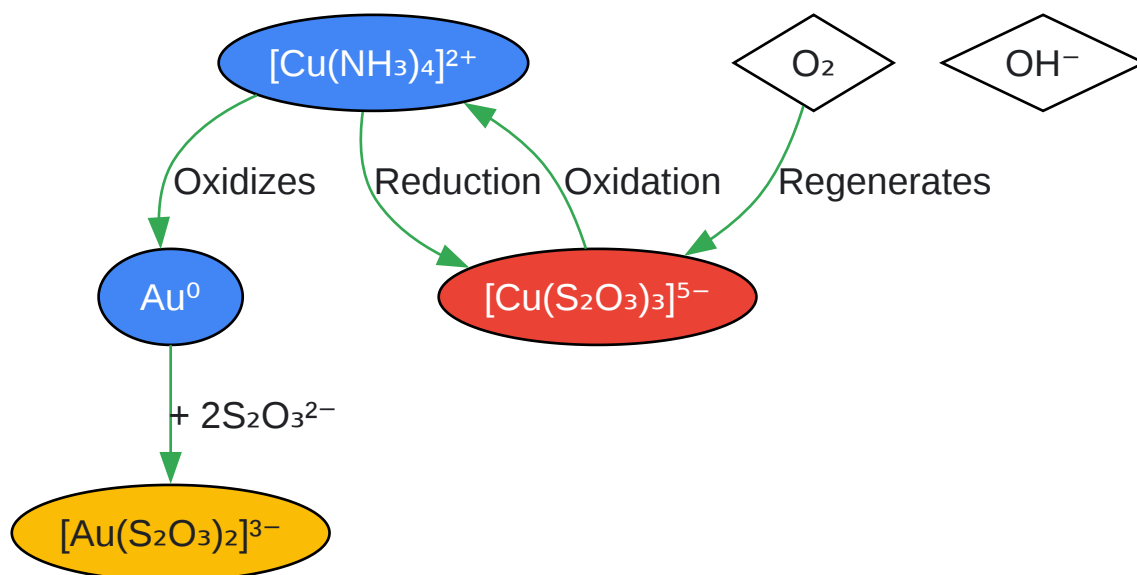
Table 1: Comparison of Leaching Systems and Gold/Silver Recovery

Leaching System	Ore Type	Au Recovery (%)	Ag Recovery (%)	Leaching Time (h)	Reference
Cyanidation (Baseline)	Auriferous Ore	89.8	-	24	[9]
Ammoniacal Thiosulfate	Auriferous Ore	58	-	6	[9]
Thiosulfate-Glycine-Copper	Auriferous Ore	89.3	-	6	[9]
Ammoniacal Thiosulfate	Copper-bearing Ore	~78	~67	-	[10]
Thiosulfate (direct)	High Copper Concentrate	>90	-	-	[7] [8]
Thiosulfate (pre-treatment)	High Copper Concentrate	>90	-	-	[7] [8]

Table 2: Key Operating Parameters in Thiosulfate Leaching

Parameter	Typical Range	Notes
Calcium Thiosulfate Conc.	0.05 - 0.5 M	Higher concentrations may be needed for high-copper ores. [7][11]
Copper(II) Sulfate Conc.	2 - 15 mM	Acts as a catalyst; high concentrations can increase thiosulfate consumption.[9]
Ammonia/Ammonium Conc.	0.2 - 1.5 M	Stabilizes Cu(II) and controls pH.[7][12]
pH	9.0 - 10.5	Critical for thiosulfate stability and gold complex formation.[3][13]
Temperature	25 - 60 °C	Higher temperatures generally increase reaction rates.[7][9]
Pulp Density	10 - 40% (w/v or w/w)	Affects reagent consumption and mass transfer.[11]

Signaling Pathway: Catalytic Leaching Mechanism



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Caption: The copper-ammonia catalytic cycle in thiosulfate leaching of gold.

Challenges and Considerations

- **Thiosulfate Consumption:** Thiosulfate is metastable and can be consumed through oxidation by cupric ions and disproportionation, especially in the presence of certain sulfide minerals. [2][14] This is a major factor affecting the economics of the process.
- **Formation of Polythionates:** The degradation of thiosulfate can lead to the formation of polythionates (e.g., tetrathionate, $S_4O_6^{2-}$), which can interfere with gold recovery, particularly in resin-in-pulp circuits.[15]
- **Gold Recovery:** The gold-thiosulfate complex does not adsorb well onto activated carbon, necessitating the use of alternative recovery methods such as ion-exchange resins or cementation.[2][9]
- **Process Control:** The chemical system is complex, requiring careful control of pH, Eh (redox potential), and reagent concentrations to maintain optimal leaching conditions and minimize reagent degradation.[3]

Conclusion

Calcium thiosulfate leaching presents a viable and less toxic alternative to cyanidation for gold and silver extraction, particularly for challenging ore types. Successful implementation requires a thorough understanding of the underlying chemistry and careful optimization of process parameters. The protocols and data presented here provide a foundation for researchers and professionals to develop and refine thiosulfate leaching processes for specific applications. Further research is ongoing to address the challenges of reagent consumption and efficient gold recovery, aiming to enhance the economic and environmental sustainability of this technology.

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